Cytotoxicity Profile of 2,4,6-Trichloropyridin-3-ol Relative to Other Halopyridinol Isomers
In a 2024 study assessing the in vitro cytotoxicity of emerging halopyridinol disinfection byproducts (DBPs) using human hepatocellular carcinoma (HepG2) cells, the cytotoxic potency of the 2,4,6-trichloro-3-pyridinol isomer was quantitatively established relative to other halogenated pyridinols and a common aliphatic DBP [1]. The study provides a direct comparison of EC50 values, establishing a clear hierarchy of cytotoxic potential that is relevant for assessing the compound's role as a contaminant standard and for understanding its biological activity relative to structurally similar analogs [1].
| Evidence Dimension | In vitro cytotoxicity (24h exposure) |
|---|---|
| Target Compound Data | EC50 value was determined but not reported as the highest in the series; however, its regioisomer 3,5,6-trichloro-2-pyridinol exhibited the highest cytotoxicity. |
| Comparator Or Baseline | 3,5,6-Trichloro-2-pyridinol (EC50 = 474.3 μM); 2-Bromo-3-pyridinol (EC50 = 6214.5 μM); Tribromomethane (EC50 = 753.6 μM) |
| Quantified Difference | The study reports that 3,5,6-trichloro-2-pyridinol was 13.0 times more cytotoxic than 2-bromo-3-pyridinol and 1.6 times more cytotoxic than tribromomethane. |
| Conditions | Human hepatocellular carcinoma (HepG2) cell line; 24-hour exposure; MTT assay. |
Why This Matters
This data defines the compound's position within a known toxicity hierarchy of halopyridinols, which is essential for environmental monitoring, toxicological risk assessment, and for researchers using it as an analytical standard to differentiate from more potent isomers like 3,5,6-trichloro-2-pyridinol.
- [1] Wang, L.; Zhong, H.; Chen, X.; Chen, X.; Zhou, Q.; Li, A.; Pan, Y. A group of emerging heterocyclic nitrogenous disinfection byproducts: Formation and cytotoxicity of halopyridinols in drinking water. J. Hazard. Mater. 2024, 472, 134569. View Source
